molecular formula C11H13N3 B1604287 (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine CAS No. 934570-45-3

(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine

Cat. No.: B1604287
CAS No.: 934570-45-3
M. Wt: 187.24 g/mol
InChI Key: UPQOTZRZQXMJNT-UHFFFAOYSA-N
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Description

(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine is a heterocyclic amine featuring a pyrazole ring substituted with a methyl group at the 1-position and a phenyl ring at the 3-position, with a methanamine (-CH2NH2) moiety attached to the phenyl group.

Properties

IUPAC Name

[3-(2-methylpyrazol-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14-11(5-6-13-14)10-4-2-3-9(7-10)8-12/h2-7H,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQOTZRZQXMJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640330
Record name 1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934570-45-3
Record name 3-(1-Methyl-1H-pyrazol-5-yl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934570-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

    Substitution on the Phenyl Ring: The phenyl ring is then functionalized with a methanamine group through a nucleophilic substitution reaction.

    Coupling Reaction: The final step involves coupling the pyrazole ring with the substituted phenyl ring under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific electronic or optical properties.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with various biological targets.

Medicine:

  • Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
  • Evaluated for its activity against certain diseases or conditions.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents on Pyrazole Attached Group Molecular Weight Notable Features Reference
(1-Methyl-1H-pyrazol-5-yl)methanamine 1-Methyl -CH2NH2 (direct) 111.15 Simpler structure; used in kinase inhibitors
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine 1-Methyl, 4-CF3 -CH2NH2 (direct) 179.14 CF3 group enhances electron-withdrawing effects
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine 1-Ethyl -CH2NHCH3 139.20 N-methylation reduces basicity
(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine 1-Methyl, 3-tert-Butyl -CH=N-Pyridinyl 256.34 Schiff base formation; ambient-temperature synthesis
3-(1-Methyl-1H-pyrazol-5-yl)cyclopentan-1-amine 1-Methyl Cyclopentyl-NH2 177.25 Cyclopentyl introduces steric bulk
1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanamine 1-Methyl, 3-Phenyl -CH2NH2 (direct) 187.24 Phenyl enhances π-π interactions
Key Observations:

Steric Bulk: The tert-butyl group in (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine and the cyclopentyl group in 3-(1-Methyl-1H-pyrazol-5-yl)cyclopentan-1-amine introduce steric hindrance, which may affect conformational flexibility and receptor binding .

Functional Group Modifications :

  • N-Methylation : 1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine demonstrates reduced basicity due to the N-methyl group, altering solubility and pharmacokinetic profiles compared to primary amines like the target compound .
  • Schiff Base Formation : The pyridinyl-imine in (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine enables coordination with metal ions, a feature absent in the target compound .

Biological Activity

(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine is an organic compound characterized by its unique structural features, which include a phenyl ring substituted with a 1-methyl-1H-pyrazole moiety and a methanamine group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of the pyrazole ring is significant, as pyrazole derivatives are known for their diverse pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Target Interaction : This compound interacts with various enzymes and receptors, influencing biochemical pathways involved in metabolism and signal transduction.
  • Biochemical Pathways : It has been shown to affect pathways related to cancer and antioxidant activity, with evidence suggesting cytotoxic effects on human cell lines such as colorectal carcinoma cells .
  • Non-Covalent Interactions : The compound likely engages its biological targets through hydrogen bonding, hydrophobic interactions, and ionic interactions.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Cytotoxicity : Preliminary studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines, suggesting its potential as an anti-cancer agent .
  • Neuroprotective Effects : There is emerging evidence supporting its application in treating neurodegenerative conditions like Alzheimer's disease, where it may improve cognitive functions and manage symptoms related to neurotransmitter imbalances.

Table 1: Summary of Biological Activities

Activity Description Reference
CytotoxicityInduces cell death in colorectal carcinoma cells
NeuroprotectivePotential to enhance cognitive function
Antioxidant ActivityImpacts biochemical pathways related to oxidative stress

Case Studies

Several studies have explored the biological implications of this compound:

  • Cytotoxicity Study : A study evaluated the effects of this compound on human colorectal carcinoma cells, revealing significant cytotoxic effects with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
  • Neuroprotective Potential : Research investigating the neuroprotective properties highlighted that the compound could mitigate oxidative stress-induced neuronal damage, suggesting therapeutic potential in neurodegenerative diseases.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
  • Substitution on the Phenyl Ring : The phenyl ring is functionalized via nucleophilic substitution reactions to introduce the methanamine group.
  • Coupling Reaction : Finally, coupling the pyrazole ring with the substituted phenyl ring under appropriate conditions completes the synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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